molecular formula C11H13NO2 B3085021 N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide CAS No. 1148027-00-2

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide

Cat. No.: B3085021
CAS No.: 1148027-00-2
M. Wt: 191.23 g/mol
InChI Key: JVFWCIOMMLQVOL-UHFFFAOYSA-N
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Description

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the class of N-hydroxyformamide derivatives, which have been extensively studied for their potent inhibitory activity against key enzymes. Compounds within this class are known to function as inhibitors for enzymes such as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and matrix metalloproteinases (MMPs) . These enzymes are critical therapeutic targets for inflammatory diseases and cancer, making research into effective inhibitors a high priority. The N-hydroxyformamide moiety is a key pharmacophore responsible for binding to the catalytic zinc atom in the active site of these metalloproteases. The specific structure of this compound, featuring a cyclopropyl(phenyl)methyl group, may confer unique steric and electronic properties that influence its bioavailability, potency, and selectivity. Researchers can utilize this compound as a valuable tool for investigating protease function and signaling pathways. Furthermore, it serves as a key intermediate or lead structure in the design and synthesis of novel pharmaceutical agents . Like other compounds in its class, it is crucial to evaluate its potential for drug-drug interactions, as some N-hydroxyformamides have been shown to induce cytochrome P450 3A (CYP3A) expression through the pregnane X receptor (PXR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-12(14)11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFWCIOMMLQVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N(C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231601
Record name Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-00-2
Record name Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide typically involves the reaction of cyclopropylmethylamine with benzaldehyde to form an imine intermediate. This intermediate is then subjected to hydrolysis to yield the desired formamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Conversion to N-[cyclopropyl(phenyl)methyl]amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxamic Acids with Cycloalkyl/Aryl Substituents

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () share the hydroxamic acid core but differ in their substituents. Key comparisons include:

  • Cyclopropane vs. Cyclohexane : The smaller cyclopropane ring in compound 6 increases steric strain but enhances metabolic resistance compared to the more stable cyclohexane in compound 8 .
Table 1: Physicochemical Properties of Selected Hydroxamic Acids
Compound Molecular Weight Key Substituents Bioactivity (DPPH IC₅₀)
Target Compound Not reported Cyclopropyl(phenyl)methyl Not studied
N-(4-ClPh)-N-hydroxycyclopropane ~211.6* 4-ClPh, cyclopropane ~15 µM
N-(4-ClPh)-N-hydroxycyclohexane ~253.7* 4-ClPh, cyclohexane ~18 µM

*Calculated based on molecular formulas from .

Formamide Derivatives with Aromatic Moieties

Compounds D and E () feature formamide groups with hydroxy and methoxy-substituted aromatic rings. Key differences from the target compound include:

  • Methoxy Groups : These improve lipophilicity (e.g., compound D: logP ~1.3) compared to the target compound’s cyclopropyl group, which may reduce solubility .
  • Hydrogen Bonding : The hydroxyl groups in compounds D and E enhance polar surface area, favoring interactions with biological targets like enzymes .

Cyclopropane-Containing Bioactive Compounds

  • Cyclopropyl Norfentanyl (): While structurally distinct (piperidinyl and carboxamide groups), its cyclopropane moiety contributes to stability (storage at -20°C for ≥5 years) . This contrasts with the target compound’s discontinued status, suggesting differences in synthetic feasibility or degradation pathways.

Sulfinyl Formamide Analogues

  • N-(4-ClPh)-1-ethylsulfinyl-N-hydroxyformamide () : The sulfinyl group increases polarity (topological polar surface area = 83.8 Ų) compared to the target compound’s phenylcyclopropyl group .
  • N,N-Dipropyl-1-(ethylsulfinyl)formamide () : The dipropyl chains enhance steric bulk, reducing membrane permeability relative to the target compound’s compact cyclopropane .

Key Research Findings and Implications

  • Antioxidant Potential: Hydroxamic acids with chlorophenyl groups () exhibit strong radical scavenging, suggesting the target compound could be explored for similar applications if synthesized .
  • Metabolic Stability : Cyclopropane rings (as in ) improve stability, but the target compound’s discontinuation implies unresolved synthesis or stability issues .
  • Structural Diversity : Despite shared functional groups, biological activities vary widely (e.g., ’s opioid activity vs. ’s antioxidants), underscoring the importance of substituent effects .

Biological Activity

N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a cyclopropyl group attached to a phenyl ring, with a hydroxylamine functional group contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The hydroxylamine group can act as a nucleophile, potentially inhibiting enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways by interacting with specific receptors or proteins, affecting cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapeutics.
  • Anti-inflammatory Effects : It has been noted for its potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

  • Antitumor Studies
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types.
    • Comparative analysis with known chemotherapeutics showed that this compound could enhance the efficacy of existing treatments.
  • Anti-inflammatory Research
    • In vitro experiments revealed that the compound reduced the production of pro-inflammatory cytokines in stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
    • Animal models further supported these findings, where administration of the compound resulted in decreased inflammation markers.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorCytotoxicity in cancer cells
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the common synthetic routes for N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide?

Methodological Answer: Synthesis typically involves cyclopropylation of amines (e.g., via cyclopropane carbaldehyde intermediates) followed by formamide functionalization. A related approach for sulfonamide derivatives (e.g., cyclopropane-coupled amines and coupling reactions) is documented in literature, where cyclopropane rings are introduced using reagents like cyclopropylboronic acids or via [2+1] cycloaddition strategies . Additional insights into cyclopropylmethyl group incorporation can be inferred from analogs in chemical directories .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, as demonstrated in pharmacopeial impurity profiling (e.g., retention time alignment and relative response factor calibration) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation, particularly for verifying cyclopropane ring integrity and formamide substitution patterns.

Q. What safety precautions are required during handling?

Methodological Answer: Follow protocols for hydroxamic acid derivatives: use personal protective equipment (PPE), avoid inhalation (S22), and minimize skin/eye contact (S24/25) . Conduct operations in fume hoods and adhere to institutional guidelines for reactive intermediates.

Q. What biological activities are associated with this compound?

Methodological Answer: While direct data is limited, structurally related N-hydroxyformamides and sulfonamides exhibit enzyme inhibition (e.g., metalloproteinases) and antimicrobial activity. Prioritize literature reviews of analogs with cyclopropane and hydroxamic acid motifs to infer potential targets .

Q. How is purity validated in synthesized batches?

Methodological Answer: Combine HPLC with diode-array detection (DAD) to quantify impurities (limit: ≤0.1% for individual impurities, ≤0.5% total) . Validate methods using reference standards and spike recovery experiments.

Advanced Research Questions

Q. How can reaction conditions be optimized for stereochemical control during synthesis?

Methodological Answer: For enantioselective cyclopropylation, employ chiral catalysts (e.g., Rhodium(I)-BINAP complexes) or chiral auxiliaries. Stereochemical outcomes can be monitored via chiral HPLC or circular dichroism (CD). A related example uses sulfinamide auxiliaries for asymmetric induction in cyclopropane-containing compounds .

Q. How can isomeric impurities be resolved during HPLC analysis?

Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile:buffer ratios) and column selection (e.g., chiral columns like Chiralpak® AD-H). Adjust pH to enhance separation of polar isomers, as shown in retention time adjustments for structurally similar formamides .

Q. What strategies address contradictions in reported bioactivity data?

Methodological Answer: Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). Replicate synthesis protocols to confirm compound identity and purity. Review reaction conditions (e.g., solvent, temperature) that may alter bioactivity, as seen in sulfonamide studies .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) across pH 1–9. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cyclopropane ring opening or formamide cleavage). Refer to safety guidelines for storage recommendations (e.g., inert atmosphere, desiccants) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer: Use rodent models to assess bioavailability, half-life, and metabolite formation. Administer via intravenous and oral routes, with LC-MS/MS quantification. For mechanistic insights, prioritize tissue distribution studies, leveraging methodologies from related hydroxamic acid derivatives .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in yield or activity may arise from differences in cyclopropylation reagents (e.g., boronic esters vs. halides) or reaction scales. Systematically vary parameters (temperature, catalyst loading) to identify critical factors .
  • Advanced Characterization : For stereochemical analysis, use X-ray crystallography or NOESY NMR to confirm spatial arrangements of cyclopropane and phenyl groups .
  • Safety Compliance : Document stability under oxidative conditions (e.g., peroxide formation risks) and disposal protocols per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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